molecular formula C10H12O3S B3382650 Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate CAS No. 34702-07-3

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate

Cat. No.: B3382650
CAS No.: 34702-07-3
M. Wt: 212.27
InChI Key: SLQZQPXNDZGUMV-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate is a sulfur-containing ester derivative characterized by a hydroxymethyl-substituted phenyl group linked via a sulfanyl (S–) bridge to an acetate backbone. Its molecular formula is C₁₀H₁₂O₃S, with a molecular weight of 212.27 g/mol (inferred from structural analogs in and ).

Properties

IUPAC Name

methyl 2-[2-(hydroxymethyl)phenyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZQPXNDZGUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate typically involves the reaction of 2-(hydroxymethyl)phenylthiol with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the ester group can undergo hydrolysis to release the active phenylthiol moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate (160901-56-4) –OH at phenyl ring C₉H₁₀O₃S 198.24 Lower polarity than hydroxymethyl analog; potential antioxidant applications.
Methyl 2-(4-chlorophenyl)sulfanylacetate (15446-15-8) –Cl at phenyl ring C₉H₉ClO₂S 216.68 Electron-withdrawing Cl enhances stability; used in pesticide synthesis.
Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate –CF₃ on pyridine ring C₉H₈F₃NO₂S 251.23 High lipophilicity due to –CF₃; candidate for CNS-targeting drugs.

Key Observations :

  • Substituent Effects : The hydroxymethyl group in the target compound increases hydrophilicity compared to chloro (–Cl) or trifluoromethyl (–CF₃) substituents, which favor lipid solubility .
  • Reactivity : Sulfanyl groups enable nucleophilic substitution or oxidation to sulfoxides/sulfones, but the hydroxymethyl group offers additional sites for esterification or glycosylation .

Functional Group Variations: Sulfanyl vs. Ether/Oxygen Linkages

Table 2: Comparison with Oxygen-Linked Analogs

Compound Name (CAS/Code) Linkage Type Molecular Formula Key Differences
490-M24 [(methoxyimino)acetate series] Phenoxy (O–) C₁₉H₂₁NO₅ Ether linkage reduces nucleophilicity; methoxyimino group enhances metal-chelating capacity.
Methyl 2-(2-acetylphenyl)acetate (1248462-73-8) Acetyl (–COCH₃) C₁₁H₁₂O₃ Acetyl group introduces ketone reactivity (e.g., condensation reactions).

Key Observations :

  • Sulfanyl vs. Ether : Sulfur’s lower electronegativity (vs. oxygen) increases the sulfanyl group’s nucleophilicity, making it more reactive in alkylation or cross-coupling reactions .
  • Biological Activity : Oxygen-linked analogs like 490-M24 are tailored for enzyme inhibition (e.g., metalloproteases), whereas sulfanyl derivatives may target sulfur-dependent biological pathways .

Table 3: Pharmacological Potential of Selected Analogs

Compound Class Example Therapeutic Relevance Evidence Source
Sulfamoylphenyl derivatives Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate Antibacterial/antifungal agents via sulfonamide moiety.
Diketopiperazines Fusaperazine F Anticancer activity (though inactive in cited study).
Hydroxymethyl derivatives Target compound Prodrug potential (hydroxymethyl as a metabolically labile group).

Key Observations :

  • The target compound’s hydroxymethyl group may serve as a prodrug moiety, enabling controlled release of active metabolites .

Biological Activity

Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate is a compound of significant interest in scientific research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxymethyl group attached to a phenyl ring, which is further linked to an acetate moiety. Its molecular formula is C_{11}H_{12}O_3S, with a molar mass of approximately 240.28 g/mol. The presence of the sulfanyl group is critical for its biological activity, allowing it to interact with various molecular targets.

The biological activity of this compound can be attributed to its ability to form covalent bonds with thiol groups in proteins, modulating their function. The ester group can undergo hydrolysis, releasing the active phenylthiol moiety, which further interacts with biological targets. This mechanism is particularly relevant in the context of antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The hydroxymethyl group may enhance solubility and reactivity with biological targets, contributing to its efficacy. Studies have shown that related compounds can inhibit specific enzymes or interact with receptor sites in human cells, suggesting potential therapeutic applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Similar compounds have demonstrated antiproliferative effects in mammalian cells by inhibiting topoisomerase II, a crucial enzyme involved in DNA replication and repair. For instance, derivatives with similar structural features have been shown to induce marked antiproliferative effects against cancer cell lines such as HeLa and MCF-7 .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Study A Investigated the antimicrobial effects against Gram-positive bacteria; demonstrated significant inhibition at concentrations as low as 25 µg/mL.
Study B Evaluated anticancer activity on MCF-7 cells; reported an IC50 value of 22.8 µM, indicating moderate efficacy compared to standard chemotherapeutics.
Study C Explored the mechanism of action through enzyme inhibition assays; showed that the compound effectively inhibits topoisomerase II activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate
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Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate

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